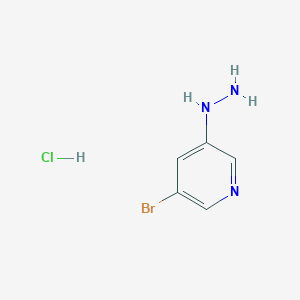

Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride

描述

Systematic Nomenclature and CAS Registry Information

Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride is systematically named according to IUPAC guidelines as (5-bromopyridin-3-yl)hydrazine hydrochloride . Its Chemical Abstracts Service (CAS) Registry Number is 28741-22-2 for the monohydrochloride salt , while the dihydrochloride form is registered under 1427195-27-4 . Alternative nomenclature includes 3-bromo-5-hydrazinylpyridine hydrochloride and 3-hydrazinyl-5-bromopyridine hydrochloride, reflecting variations in salt stoichiometry and synthetic derivatives .

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (5-bromopyridin-3-yl)hydrazine | |

| CAS Registry Number | 28741-22-2 (monohydrochloride) | |

| 1427195-27-4 (dihydrochloride) | ||

| Common Synonyms | 3-Bromo-5-hydrazinylpyridine HCl |

Molecular Formula and Weight Analysis

The molecular formula of the monohydrochloride salt is C₅H₇BrClN₃ , with a molecular weight of 224.49 g/mol . The free base (without hydrochloride) has the formula C₅H₆BrN₃ and a molecular weight of 188.03 g/mol . Structural validation via high-resolution mass spectrometry (HRMS) confirms a monoisotopic mass of 187.9818 Da for the protonated free base .

Key Structural Features :

- A pyridine ring substituted at positions 3 (bromine) and 5 (hydrazinyl group).

- The hydrochloride salt stabilizes the hydrazine moiety via ionic interaction with the pyridine nitrogen .

| Parameter | Value | |

|---|---|---|

| Molecular Formula (salt) | C₅H₇BrClN₃ | |

| Molecular Weight (salt) | 224.49 g/mol | |

| SMILES (free base) | NNC1=CC(Br)=CN=C1 | |

| InChI Key (free base) | KDJLIHKVCQSWDD-UHFFFAOYSA-N |

Crystallographic Data and Space Group Determination

Single-crystal X-ray diffraction studies reveal that the free base crystallizes in the orthorhombic space group P2₁2₁2₁ with eight molecules per unit cell . The asymmetric unit contains two conformationally distinct molecules, designated I1 and I2 , differing in hydrazinyl group orientation (syn vs. anti) relative to the pyridine nitrogen .

Unit Cell Parameters :

The dihydrochloride salt adopts a similar orthorhombic lattice but with altered hydrogen-bonding networks due to additional chloride counterions .

Conformational Isomerism in Solid-State Structures

The two independent molecules (I1 and I2 ) in the asymmetric unit exhibit distinct conformations:

- I1 : Hydrazinyl group adopts a syn conformation (N1–C5–N2–N3 torsion angle = 5.4°) relative to the pyridine nitrogen.

- I2 : Hydrazinyl group adopts an anti conformation (N4–C10–N5–N6 torsion angle = 171.0°) .

This conformational flexibility arises from low-energy rotational barriers around the C–N bond of the hydrazine moiety. Notably, the syn conformation facilitates intramolecular N–H⋯N hydrogen bonds, while the anti conformation promotes intermolecular interactions .

| Conformation | Torsion Angle | Hydrogen Bond Length (Å) |

|---|---|---|

| syn (I1) | 5.4° | N3–H⋯N1 = 2.89 |

| anti (I2) | 171.0° | N6–H⋯N4 = 3.12 |

Halogen Bonding and Non-Covalent Interactions

The crystal packing of the free base is stabilized by:

- Halogen Bonds : Short Br⋯Br contacts (3.45 Å) between adjacent pyridine rings .

- Hydrogen Bonds :

- π–π Stacking : Face-to-face interactions between pyridine rings (centroid distance = 3.78 Å) .

In the dihydrochloride salt, chloride ions participate in N–H⋯Cl hydrogen bonds (2.98–3.15 Å), creating a three-dimensional network .

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| Br⋯Br Halogen Bond | 3.45 | 145 |

| N–H⋯N Hydrogen Bond | 2.89–3.12 | 158–164 |

| π–π Stacking | 3.78 | – |

属性

IUPAC Name |

(5-bromopyridin-3-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3.ClH/c6-4-1-5(9-7)3-8-2-4;/h1-3,9H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLMPCVAHPYNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427195-27-4 | |

| Record name | Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. The reaction is usually carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0°C to 150°C, depending on the structure of the initial halogen-substituted pyridine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

化学反应分析

Types of Reactions: Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common methods for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while substitution reactions can produce a variety of substituted pyridine derivatives.

科学研究应用

Chemical Properties and Structure

Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride has the molecular formula C₅H₇BrClN₃. It is characterized by a six-membered aromatic heterocycle containing one nitrogen atom, with a bromine atom at the 3-position and a hydrazinyl group at the 5-position. This unique structure enhances its reactivity and biological activity compared to other pyridine derivatives.

Medicinal Chemistry

Antimicrobial and Antiviral Activity

Research indicates that derivatives of pyridine compounds exhibit notable antimicrobial and antiviral properties. For example, pyridine derivatives have been synthesized that show effective inhibition against various bacterial strains such as Escherichia coli and Salmonella typhi, as well as antifungal activity against Aspergillus species . The hydrazinyl group in this compound may contribute to enhanced biological activity due to its ability to form covalent bonds with target molecules.

Anti-inflammatory Properties

In vitro studies have shown that certain pyridine derivatives can suppress COX-2 activity, which is significant for anti-inflammatory drug development. Specific compounds derived from pyridine structures demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.

Agrochemicals

Pyridine derivatives are widely used in the development of agrochemicals. The compound can serve as a building block for synthesizing herbicides and pesticides. Its ability to interact with biological targets makes it suitable for designing agents that can inhibit specific metabolic pathways in pests while being less harmful to non-target organisms.

Material Science

Synthesis of Functional Materials

The unique properties of this compound allow it to be used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity can facilitate the formation of cross-linked structures that enhance material strength and thermal stability.

Case Studies

作用机制

The mechanism of action of Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride involves its interaction with molecular targets through its hydrazinyl and bromine functional groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity. The specific pathways involved depend on the biological or chemical context in which the compound is used .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural and physicochemical attributes of 3-bromo-5-hydrazinylpyridine hydrochloride with related pyridine derivatives:

Key Observations :

- Substituent Effects : The bromo group enhances electrophilic substitution reactivity, while the hydrazinyl group enables nucleophilic additions or condensations (e.g., formation of hydrazones) . In contrast, chloromethyl-substituted analogs (e.g., 3-bromo-5-(chloromethyl)pyridine) are more suited for alkylation or Suzuki-Miyaura cross-coupling reactions .

- Salt Forms : The dihydrochloride salt improves solubility in polar solvents compared to neutral hydrazine derivatives, facilitating purification and handling .

Comparison with Other Halogenated Pyridines

- 3-Bromo-5-(Chloromethyl)pyridine Hydrochloride: Synthesized from 5-bromo-3-pyridinemethanol via chlorination, highlighting the versatility of alcohol-to-chloride transformations in pyridine chemistry .

- Ticlopidine : Synthesized through multi-step sequences involving thiophene ring annulation and benzyl chloride coupling, emphasizing the complexity of bioactive pyridine derivatives .

生物活性

Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. Among these, Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine group attached to a brominated pyridine ring. This structural configuration is pivotal in enhancing its biological activity. The hydrazine moiety is known to improve the interaction with biological targets, potentially increasing the compound's efficacy.

Antimicrobial Activity

Recent studies have demonstrated that pyridine derivatives exhibit significant antimicrobial properties. The presence of the hydrazine group may enhance this activity through various mechanisms:

- Mechanism of Action : Pyridine compounds often disrupt bacterial cell walls or inhibit essential enzymatic processes within microbial cells.

- Activity Spectrum : Research indicates that pyridine derivatives can effectively combat a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Antiviral Activity

The antiviral potential of pyridine derivatives is particularly relevant in the context of emerging viral infections. Studies have reported that compounds containing pyridine structures can inhibit viral replication:

- Target Viruses : Notably, pyridine derivatives have shown activity against viruses such as SARS-CoV-2 and HIV.

- Mechanisms : The antiviral mechanisms may involve interference with viral entry into host cells or inhibition of viral enzyme functions.

Case Study: Antiviral Efficacy Against SARS-CoV-2

A recent investigation evaluated the antiviral activity of various pyridine derivatives against SARS-CoV-2. The study found that certain compounds exhibited an EC50 value in the low nanomolar range, indicating potent antiviral effects.

Anticancer Activity

Pyridine derivatives also demonstrate promising anticancer properties. The incorporation of hydrazine groups has been linked to enhanced cytotoxicity against various cancer cell lines:

- Cell Lines Tested : Compounds were tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.

- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Pyridine Derivatives

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-5-hydrazinylpyridine hydrochloride, and how can intermediates be validated?

- Methodology :

- Start with 3,5-dibromopyridine. React with hydrazine hydrate under reflux in ethanol to substitute the 5-bromo position with a hydrazinyl group .

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) and confirm structures using H NMR (e.g., hydrazinyl proton signals at δ 4.5–5.0 ppm) and LC-MS (to detect [M+H] ions) .

- Hydrochloride salt formation: Treat the free base with concentrated HCl in acetone, followed by vacuum drying .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodology :

- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to quantify impurities (<1% threshold) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via TLC (silica gel, chloroform:methanol 9:1) for decomposition products .

Q. What are the key safety considerations when handling 3-bromo-5-hydrazinylpyridine hydrochloride?

- Methodology :

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of hydrochloride vapors .

- Neutralize waste with 10% sodium bicarbonate before disposal to mitigate environmental hazards .

Advanced Research Questions

Q. How does the bromo substituent influence nucleophilic substitution reactions in this compound?

- Methodology :

- Perform Suzuki-Miyaura cross-coupling using Pd(PPh) and arylboronic acids (e.g., phenylboronic acid) in DMF/HO at 80°C. Monitor reaction progress via F NMR if fluorinated partners are used .

- Compare reactivity with 3-chloro-5-hydrazinylpyridine analogs to assess halogen effects (e.g., faster substitution with bromo due to better leaving-group ability) .

Q. Can computational modeling predict the compound’s reactivity in complex biological systems?

- Methodology :

- Use Molecular Operating Environment (MOE) software to simulate docking with target proteins (e.g., kinases). Optimize force fields (AMBER99) and analyze binding affinity (ΔG < -7 kcal/mol indicates strong interaction) .

- Compare DFT-calculated charge distribution (at B3LYP/6-31G* level) with experimental Hammett σ values to predict substituent effects on reactivity .

Q. How do solvent systems affect the compound’s stability during catalytic reactions?

- Methodology :

- Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents in Pd-catalyzed reactions. Monitor degradation via UV-Vis (λ = 300 nm) and correlate with solvent dielectric constants .

- Data Contradiction : Evidence suggests higher stability in DMF despite its high polarity, likely due to reduced proton activity inhibiting hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。